molecular formula C17H17ClO3 B13079581 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

Cat. No.: B13079581
M. Wt: 304.8 g/mol
InChI Key: NZPBSKYVYYDOAM-SDNWHVSQSA-N
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Description

7-[(2E)-2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4 and a cyclopentyl ether moiety at position 6. The cyclopentyl group is further modified by a (2E)-1-chloroethylidene substituent, introducing a chlorine atom in a trans-configuration relative to the cyclopentane ring. This structural motif enhances lipophilicity and metabolic stability, making it a candidate for pharmacological exploration .

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C17H17ClO3/c1-10-8-17(19)21-16-9-12(6-7-13(10)16)20-15-5-3-4-14(15)11(2)18/h6-9,15H,3-5H2,1-2H3/b14-11+

InChI Key

NZPBSKYVYYDOAM-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC\3CCC/C3=C(/C)\Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=C(C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves several steps:

Chemical Reactions Analysis

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one undergoes various chemical reactions:

Scientific Research Applications

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways, such as those related to cell proliferation and apoptosis.

    Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and pharmacological differences between the target compound and selected analogs:

Compound Name Substituents (Position) Key Structural Features Pharmacokinetic Notes
7-[(2E)-2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one 4-methyl; 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy Chloroethylidene (E-configuration), cyclopentyl ether Enhanced metabolic stability due to Cl bioisostere
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methylchromen-2-one 4-methyl; 7-(benzylidene-3-oxobutoxy) Benzylidene group, ketone, longer chain Increased solubility due to ketone; reduced lipophilicity
7-Amino-4-methyl-2H-chromen-2-one 4-methyl; 7-amino Amino group at position 7 Higher hydrogen bonding potential; lower metabolic stability
6-Chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 6-Cl; 7-isobutoxy; 4-methylphenyl Chlorine at position 6; bulky substituents Bulky groups may hinder membrane permeability
4-Chloromethyl-7-methyl-chromen-2-one 4-chloromethyl; 7-methyl Chlorine on methyl at position 4 Altered electronic distribution; reduced steric bulk

Crystallographic and Conformational Insights

The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methylchromen-2-one reveals conformational flexibility in substituent orientation, suggesting that the chloroethylidene group in the target compound may adopt similar torsional angles, influencing molecular packing and solubility. Tools like SHELX and ORTEP () are critical for such analyses.

Research Findings and Implications

  • Metabolic Stability : Chlorinated coumarins, including the target compound, exhibit prolonged half-lives compared to hydroxylated analogs (e.g., 5,7-dihydroxy derivatives in ) due to reduced phase I metabolism .
  • Antimicrobial Potential: Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives () show antimicrobial activity, suggesting the target compound’s chloroethylidene group could be optimized for similar applications.

Biological Activity

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one, a synthetic derivative of coumarin, has attracted attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₇H₁₇ClO₃, and it features a chromenone backbone with a chloroethylidene group and a cyclopentyl ether. The presence of these functional groups is hypothesized to influence its biological activity.

1. Acetylcholinesterase Inhibition

Research has shown that coumarin derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

  • Case Study : A study evaluating various coumarin derivatives demonstrated that compounds similar to this compound showed IC50 values ranging from 2.7 µM to 10 µM against AChE, indicating potent inhibitory effects (source: PMC11531508).

2. Antioxidant Activity

Coumarins are known for their antioxidant properties. The compound under investigation may exhibit similar effects, which can protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases.

  • Research Findings : In vitro assays have indicated that coumarin derivatives can scavenge free radicals effectively, contributing to their neuroprotective potential (source: PMC11531508).

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Data Table: Anticancer Activity
Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Induction of apoptosis
Another Coumarin DerivativeMCF-720Inhibition of cell proliferation
Coumarin Base CompoundA54925Cell cycle arrest

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Molecular docking studies have suggested strong binding affinity between the compound and active sites of target enzymes like AChE.
  • Cellular Pathways : It may modulate pathways related to oxidative stress and apoptosis, enhancing its therapeutic potential against neurodegenerative diseases and cancer.

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